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Compound of Interest

Compound Name: Bromo-PEG1-C2-azide

Cat. No.: B8106284

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG1-C2-azide is a heterobifunctional, polyethylene glycol (PEG)-based linker
molecule widely utilized in the fields of bioconjugation and medicinal chemistry. Its unique
architecture, featuring a terminal bromide and an azide group, makes it a valuable tool for the
synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting
Chimeras (PROTACS) and Antibody-Drug Conjugates (ADCs). This guide provides a
comprehensive overview of its chemical properties, applications, and relevant experimental
methodologies.

Core Chemical and Physical Properties

The fundamental characteristics of Bromo-PEG1-C2-azide are summarized below. This data is
essential for its proper handling, storage, and application in experimental settings.
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Property Value Citation(s)
Chemical Formula C4HsBrNsO [1112113114]
Molecular Weight 194.03 g/mol [1]

CAS Number 1144106-65-9

Appearance Liquid

Color Colorless to light yellow

Purity >98%

Solubility Soluble in DMSO, DCM, DMF

Storage (Pure Form) -20°C for up to 3 years

-80°C for up to 6 months;

Storage (In Solvent)
-20°C for up to 1 month

L " Shipped at ambient
Shipping Condition ) )
temperature or with blue ice

Chemical Structure and Reactivity

Bromo-PEG1-C2-azide is a bifunctional linker possessing two distinct reactive ends separated
by a short PEG spacer.

e Bromo Group (-Br): The terminal bromide serves as an effective leaving group, making it
susceptible to nucleophilic substitution reactions. This functionality is often exploited for
coupling the linker to molecules containing nucleophiles like amines, thiols, or hydroxyl
groups.

o Azide Group (-Ns): The azide group is a key component for "click chemistry," a class of
reactions known for their high efficiency, specificity, and mild reaction conditions.

e PEG Spacer (-PEG1-C2-): The single polyethylene glycol unit enhances the solubility and
can influence the pharmacokinetic properties of the final conjugate.
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This dual reactivity allows for the sequential and controlled conjugation of two different
molecules.

Applications in Drug Development

The primary application of Bromo-PEG1-C2-azide is in the construction of PROTACS.
PROTACSs are novel therapeutic agents designed to hijack the cell's natural protein disposal
machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated
in disease.

A PROTAC molecule consists of three parts:
» Aligand that binds to a target protein.

¢ Aligand that recruits an E3 ubiquitin ligase.
o Alinker that connects the two ligands.

Bromo-PEG1-C2-azide serves as this critical linker. The workflow below illustrates its role in
assembling a PROTAC molecule.
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PROTAC Synthesis Workflow using Bromo-PEG1-C2-azide.

Core Reactivity: Click Chemistry

The azide moiety of Bromo-PEG1-C2-azide enables its participation in highly efficient azide-
alkyne cycloaddition reactions. This is a cornerstone of its utility. There are two primary variants

of this reaction.

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This reaction involves the use of
a copper(l) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted
triazole ring. While highly efficient, the potential cytotoxicity of copper can limit its use in

living systems.
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 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that
utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne
(BCN). The inherent ring strain of these molecules allows them to react readily with azides
without the need for a catalyst, making this method suitable for bioconjugation in living cells.

The diagram below outlines these reactive pathways.
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Click Chemistry reactions involving Bromo-PEG1-C2-azide.

Experimental Protocols

While specific protocols must be optimized for individual reactants and desired products, the
following provides a generalized methodology for bioconjugation using Bromo-PEG1-C2-azide

via a CUAAC reaction.
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Preparation of Stock Solutions

Proper preparation of stock solutions is critical to ensure reactant stability and concentration
accuracy.

 Bromo-PEG1-C2-azide Stock: Based on solubility data, prepare a stock solution in an
anhydrous organic solvent such as DMSO or DMF. For example, to create a 10 mM stock
solution, dissolve 1.94 mg of Bromo-PEG1-C2-azide in 1 mL of DMSO.

o Storage: Once prepared, aliquot the stock solution into smaller volumes and store at -20°C
or -80°C to prevent degradation from repeated freeze-thaw cycles. When stored at -80°C,
the solution can be used for up to 6 months.

o Solubility Tip: If solubility issues arise, gentle warming to 37°C or sonication can be
employed to aid dissolution.

The following table provides volumes for preparing common stock concentrations.

Mass of Bromo-PEG1-C2-

Desired Concentration ] Volume of Solvent
azide

1 mM 1mg 5.15mL

5 mM 1mg 1.03 mL

10 mM 1mg 515 puL

1mM 5 mg 25.77 mL

5mM 5mg 5.15mL

10 mM 5mg 2.58 mL

Table adapted from vendor-

provided calculators.

Representative CUAAC Protocol

This protocol describes the conjugation of an alkyne-containing molecule to Bromo-PEG1-C2-
azide.
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Materials:

Bromo-PEG1-C2-azide

Alkyne-functionalized molecule of interest

Copper(ll) sulfate (CuSOa)

Sodium ascorbate

Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

Methodology:

Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-functionalized
molecule (1 equivalent) and Bromo-PEG1-C2-azide (1.1 to 1.5 equivalents) in the chosen
solvent.

Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper catalyst. Add
copper(ll) sulfate (0.1 to 0.5 equivalents) followed by sodium ascorbate (0.5 to 2.0
equivalents). The ascorbate will reduce Cu(ll) to the active Cu(l) species in situ.

Reaction Initiation: Add the catalyst solution to the solution containing the azide and alkyne.

Incubation: Allow the reaction to proceed at room temperature for 1 to 12 hours. The reaction
progress can be monitored by an appropriate analytical method, such as LC-MS or TLC.

Purification: Once the reaction is complete, the desired product can be purified from excess
reagents and catalyst using standard chromatographic techniques (e.g., HPLC, column
chromatography).

Note: This is a generalized protocol. The optimal stoichiometry, solvent, temperature, and

reaction time should be determined empirically for each specific application. For SPAAC

reactions, the protocol is simpler as it involves mixing the azide and the strained alkyne (e.g.,

DBCO-functionalized molecule) in a suitable solvent and allowing them to react without a

catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b8106284?utm_src=pdf-custom-synthesis
https://www.targetmol.com/compound/bromo-peg1-c2-azide
https://www.glpbio.com/bromo-peg1-c2-azide.html
https://broadpharm.com/product/bp-24132
https://immunomart.com/product/bromo-peg1-c2-azide/
https://www.benchchem.com/product/b8106284#bromo-peg1-c2-azide-chemical-structure
https://www.benchchem.com/product/b8106284#bromo-peg1-c2-azide-chemical-structure
https://www.benchchem.com/product/b8106284#bromo-peg1-c2-azide-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8106284?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

